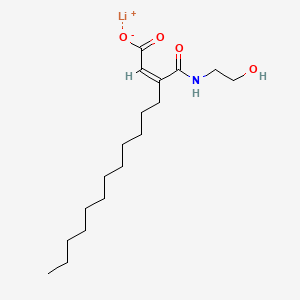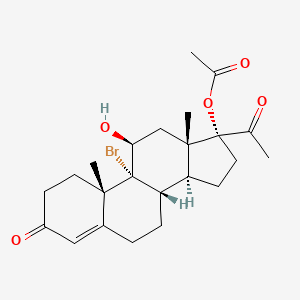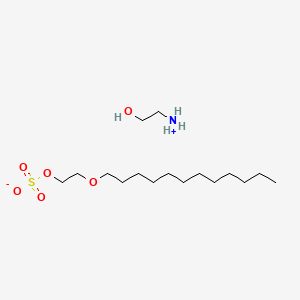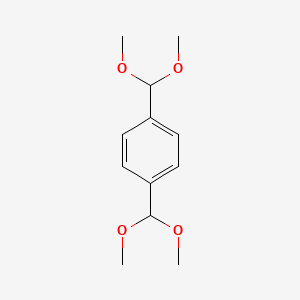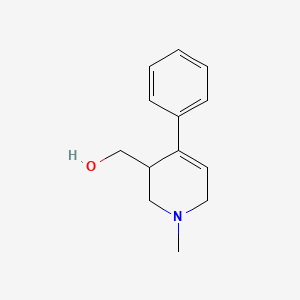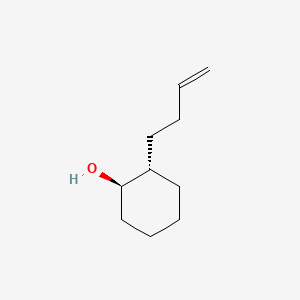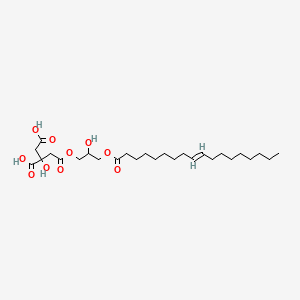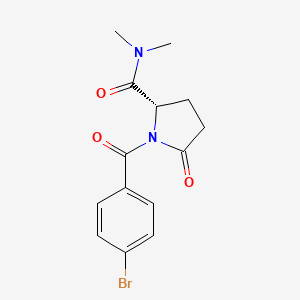
9(10H)-Acridinimine, 10-heptyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(10H)-Acridinimine, 10-heptyl-: is a chemical compound belonging to the acridine family. Acridines are nitrogen-containing heterocycles known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The heptyl substitution at the 10th position of the acridinimine ring enhances its lipophilicity and potentially alters its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinimine, 10-heptyl- typically involves the following steps:
Starting Material: The synthesis begins with acridine or its derivatives.
Nitration: The acridine is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with a heptyl halide to introduce the heptyl group at the 10th position.
Industrial Production Methods
Industrial production methods for 9(10H)-Acridinimine, 10-heptyl- may involve large-scale nitration and reduction processes, followed by continuous flow alkylation reactions to ensure high yield and purity.
化学反応の分析
Types of Reactions
9(10H)-Acridinimine, 10-heptyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of 9(10H)-Acridinimine, 10-heptyl-.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated acridinimine derivatives.
科学的研究の応用
9(10H)-Acridinimine, 10-heptyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
作用機序
The mechanism of action of 9(10H)-Acridinimine, 10-heptyl- involves its interaction with biological macromolecules:
DNA Intercalation: The compound can intercalate between DNA base pairs, disrupting DNA replication and transcription.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to cell death or growth inhibition.
Pathways Involved: The compound affects pathways related to cell cycle regulation, apoptosis, and DNA repair.
類似化合物との比較
Similar Compounds
Acridine: The parent compound with similar structural features but lacking the heptyl substitution.
Acridone: A related compound with a carbonyl group at the 9th position.
Phenothiazine: Contains a sulfur atom in the central ring, offering different electronic properties.
Uniqueness
Lipophilicity: The heptyl group increases the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes.
Biological Activity: The heptyl substitution may confer unique biological activities, making it a valuable compound for drug discovery and development.
特性
CAS番号 |
111782-85-5 |
|---|---|
分子式 |
C20H24N2 |
分子量 |
292.4 g/mol |
IUPAC名 |
10-heptylacridin-9-imine |
InChI |
InChI=1S/C20H24N2/c1-2-3-4-5-10-15-22-18-13-8-6-11-16(18)20(21)17-12-7-9-14-19(17)22/h6-9,11-14,21H,2-5,10,15H2,1H3 |
InChIキー |
DIZMUIPQSSNCRP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


